

# Spectroscopic comparison of 3-Cyclohexyl-2,2-dimethylpropanal and its alcohol derivative

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## Compound of Interest

Compound Name: 3-Cyclohexyl-2,2-dimethylpropanal

Cat. No.: B1432688

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## A Spectroscopic Showdown: 3-Cyclohexyl-2,2-dimethylpropanal vs. Its Alcohol Derivative

For researchers, scientists, and professionals in drug development, a detailed understanding of molecular structure is paramount. This guide provides a comparative spectroscopic analysis of **3-Cyclohexyl-2,2-dimethylpropanal** and its corresponding alcohol derivative, 3-Cyclohexyl-2,2-dimethylpropan-1-ol, offering insights into their structural distinctions through infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data.

The transformation of an aldehyde to a primary alcohol is a fundamental reaction in organic chemistry, often achieved through reduction. This process introduces significant changes to the molecule's electronic and vibrational properties, which are readily observable using various spectroscopic techniques. This guide delves into the characteristic spectral signatures of **3-Cyclohexyl-2,2-dimethylpropanal** and 3-Cyclohexyl-2,2-dimethylpropan-1-ol, providing the experimental data necessary to distinguish between these two compounds.

## At a Glance: Key Spectroscopic Differences

The primary spectroscopic differences between the aldehyde and its alcohol derivative arise from the functional group transformation. The aldehyde's carbonyl group (C=O) and aldehydic proton (CHO) give rise to unique signals that are absent in the alcohol. Conversely, the alcohol is characterized by the presence of a hydroxyl group (O-H) and a hydroxymethylene group (CH<sub>2</sub>OH).

Spectroscopic Technique	3-Cyclohexyl-2,2-dimethylpropanal	3-Cyclohexyl-2,2-dimethylpropan-1-ol
Infrared (IR) Spectroscopy	Strong C=O stretch (~1720-1740 cm <sup>-1</sup> )	Broad O-H stretch (~3200-3600 cm <sup>-1</sup> )
C-H stretch of aldehyde (~2720 & ~2820 cm <sup>-1</sup> )	C-O stretch (~1050 cm <sup>-1</sup> )	
<sup>1</sup> H NMR Spectroscopy	Aldehyde proton (CHO) singlet (~9.6 ppm)	Hydroxyl proton (OH) broad singlet (variable)
Methylene protons (CH <sub>2</sub> OH) multiplet (~3.4 ppm)		
<sup>13</sup> C NMR Spectroscopy	Carbonyl carbon (C=O) signal (~200 ppm)	Methylene carbon (CH <sub>2</sub> OH) signal (~65 ppm)
Mass Spectrometry (MS)	Molecular Ion Peak (M <sup>+</sup> ) at m/z = 168	Molecular Ion Peak (M <sup>+</sup> ) at m/z = 170
Characteristic fragmentation pattern	Different fragmentation pattern	

## Experimental Protocols

The following are standard methodologies for acquiring the spectroscopic data presented in this guide.

### Infrared (IR) Spectroscopy

A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The sample is then placed in the path of an infrared beam in an FTIR spectrometer. The instrument records the absorption of infrared radiation at various frequencies, resulting in a spectrum of transmittance or absorbance versus wavenumber (cm<sup>-1</sup>).

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A small amount of the sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl<sub>3</sub>) or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>), and placed in an NMR tube. The tube is then inserted into the NMR spectrometer. For <sup>1</sup>H NMR, a radiofrequency pulse is applied, and the resulting signal from the hydrogen nuclei is detected. For <sup>13</sup>C NMR, a different radiofrequency range is used to excite the carbon-13 nuclei. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

## Mass Spectrometry (MS)

A dilute solution of the sample is introduced into the mass spectrometer. The molecules are then ionized, typically by electron impact (EI) or electrospray ionization (ESI). The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, generating a mass spectrum.

## Visualizing the Transformation

The reduction of **3-Cyclohexyl-2,2-dimethylpropanal** to 3-Cyclohexyl-2,2-dimethylpropan-1-ol is a straightforward chemical conversion that can be visualized as follows:

*Reduction of an aldehyde to a primary alcohol.*

This comparative guide highlights the distinct spectroscopic features of **3-Cyclohexyl-2,2-dimethylpropanal** and its alcohol derivative. By understanding these differences, researchers can confidently identify and characterize these molecules in various experimental settings.

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